2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1155082-68-0
VCID: VC2801945
InChI: InChI=1S/C10H12N2O/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3
SMILES: CC1=CC2=C(C=C1)N=C(O2)CCN
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol

2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine

CAS No.: 1155082-68-0

Cat. No.: VC2801945

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine - 1155082-68-0

Specification

CAS No. 1155082-68-0
Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
IUPAC Name 2-(6-methyl-1,3-benzoxazol-2-yl)ethanamine
Standard InChI InChI=1S/C10H12N2O/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3
Standard InChI Key TXGKVOLCOGUHQR-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(O2)CCN
Canonical SMILES CC1=CC2=C(C=C1)N=C(O2)CCN

Introduction

ParameterInformation
Chemical Name2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine
Molecular FormulaC10H12N2O
Molecular Weight176.219 g/mol
StructureBenzoxazole core with a methyl group at 6-position and an ethylamine at 2-position

Chemical Structure and Properties

The chemical structure of 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine is characterized by the fusion of a benzene ring with an oxazole ring, forming the benzoxazole core. The compound's reactivity and physical properties are influenced by both the aromatic nature of the benzoxazole scaffold and the functional groups attached to it.

Predicted Physical Properties

PropertyPredicted ValueNotes
AppearanceLight yellow to off-white solidBased on similar benzoxazole derivatives
SolubilityPartially soluble in organic solvents like methanol, ethanol, and DMSOSolubility likely enhanced by the amine group
LogP~1.8-2.2Estimated based on structure
pKa~8-9 for the amine groupEstimated based on similar structures
Melting Point~130-150°CPredicted range based on similar compounds

The amino group in the ethylamine chain likely contributes to hydrogen bonding capabilities, potentially influencing the compound's interactions with biological targets and its solubility profile. The methyl group at the 6-position may affect the electron distribution in the aromatic system, which could influence the compound's spectroscopic properties and reactivity.

Synthesis Methods

Based on established methods for synthesizing benzoxazole derivatives, several approaches could be employed to synthesize 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine. These methods typically involve the formation of the benzoxazole core followed by functionalization at the 2-position.

Condensation Reaction Approach

One potential synthetic route could involve the condensation of appropriately substituted 2-aminophenol with aldehydes or ketones to form the benzoxazole scaffold. This approach is commonly used for synthesizing benzoxazole derivatives, as evidenced by related compounds in the literature.

Reduction of Nitro Derivatives

Another approach could involve the reduction of nitro-substituted benzoxazole precursors. For instance, studies on related compounds have shown that 6-nitro-2-methyl-benzoxazole can be reduced to form the corresponding amine using iron powder and ammonium chloride in methanol/water at 70°C .

Reduction MethodReaction ConditionsExpected Yield
Fe/NH4Cl ReductionMethanol/water at 70°C for 2-4 hours80-85%
Catalytic Hydrogenation10% Pd/C, H2, methanol at room temperature for 16 hours75-85%

The synthesis of the target compound would likely require additional steps to introduce the ethylamine side chain at the 2-position of the benzoxazole core, potentially involving nucleophilic substitution reactions or other coupling methods.

Biological Activities and Applications

Structure-Activity Relationships

The combination of the benzoxazole core with the ethylamine side chain may enhance binding to specific biological targets. The 6-methyl substituent could potentially influence the compound's lipophilicity and membrane permeability, affecting its pharmacokinetic properties.

Comparison with Related Benzoxazole Derivatives

Comparing 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine with structurally similar compounds provides insights into potential structure-activity relationships and properties.

CompoundStructure FeaturesReported ActivitiesRef
1-(2-Methyl-1,3-benzoxazol-6-yl)ethan-1-amineMethyl at 2-position, ethylamine at 6-positionPotential antimicrobial and anti-inflammatory effects
2-Methyl-6-nitro-1,3-benzoxazoleMethyl at 2-position, nitro at 6-positionPrecursor for various bioactive compounds
2-Methylbenzo[d]oxazol-6-amineMethyl at 2-position, amine at 6-positionIntermediate for pharmaceutical compounds
N-Benzylbenzo[d]oxazol-2-amineBenzyl-substituted amino group at 2-positionDiverse biological activities reported

The different substitution patterns observed in these related compounds demonstrate how structural modifications can influence the biological profile and chemical properties of benzoxazole derivatives.

Safety MeasureRecommendation
Personal Protective EquipmentNitrile gloves, safety goggles, lab coat
StorageStore in tightly closed containers in a cool, dry place
IncompatibilitiesStrong oxidizing agents, strong acids
DisposalFollow local regulations for chemical waste disposal

Due to the limited specific safety data, it is advisable to handle 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine with the same precautions as other potentially hazardous benzoxazole derivatives.

Future Research Directions

Structural Optimization

Future research could focus on structural modifications of 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine to enhance specific biological activities or improve pharmacokinetic properties. Potential modifications include:

  • Variation in the length and branching of the alkylamine chain

  • Introduction of additional functional groups on the benzoxazole core

  • Exploration of different substituents at the 6-position instead of the methyl group

  • Development of hybrid molecules by combining the benzoxazole scaffold with other bioactive moieties

Therapeutic Target Identification

Identifying specific molecular targets for 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine could lead to more directed applications in drug discovery. Screening against various enzyme systems, receptors, and cellular pathways would provide valuable insights into its mechanism of action.

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